molecular formula C19H19N3O4 B2897689 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide CAS No. 327072-76-4

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2897689
CAS No.: 327072-76-4
M. Wt: 353.378
InChI Key: NTQDNSKICKJABG-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C19H19N3O4 and a molecular weight of 353.37 g/mol This compound is known for its unique structure, which includes a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid: The precursor in the synthesis of the carbohydrazide derivative.

    Quinoline-4-carbohydrazide: Lacks the 3,4,5-trimethoxyphenyl group.

    3,4,5-Trimethoxyphenylhydrazine: Lacks the quinoline core.

Uniqueness

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of both the quinoline core and the 3,4,5-trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-16-8-11(9-17(25-2)18(16)26-3)15-10-13(19(23)22-20)12-6-4-5-7-14(12)21-15/h4-10H,20H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQDNSKICKJABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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